molecular formula C11H12Cl2N2O5 B1670353 Dextramycin CAS No. 134-90-7

Dextramycin

Cat. No.: B1670353
CAS No.: 134-90-7
M. Wt: 323.13 g/mol
InChI Key: WIIZWVCIJKGZOK-IUCAKERBSA-N
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Description

Dextramycin, also known as (S, S)-p-Chloramphenicol, is an optical isomer of Chloramphenicol . It is a broad-spectrum antibiotic with historical veterinary use in all major food-producing animals . The drug is biosynthesized by the soil organism Streptomyces venezuelae and several other actinomycetes and is chemically synthesized for commercial use .


Synthesis Analysis

This compound is biosynthesized by the soil organism Streptomyces venezuelae and several other actinomycetes . It is also chemically synthesized for commercial use . The exact process of synthesis is not detailed in the search results.


Molecular Structure Analysis

This compound has a molecular formula of C11H12Cl2N2O5 . Its average mass is 323.129 Da and its monoisotopic mass is 322.012329 Da .

Scientific Research Applications

1. Anticancer Properties

Dextramycin has been studied for its potential anticancer properties. One study found that this compound, along with chloramphenicol, could reduce the carcinogenic action of 7,12-dimethylbenz(a)anthracene on the mammary gland in female rats. This was indicated by a decrease in tumor incidence, increased survival, and a prolonged latent period for tumor onset (Bogush, Konopleva, & Shabad, 1979).

2. Use in Drug Delivery Systems

This compound has been explored as a component in drug delivery systems. A study demonstrated the enhanced therapeutic efficacy of daunomycin when linked to dextran (a related compound to this compound) in treating a murine lymphoma line. This study suggested the potential benefits of conjugating drugs with dextran-based carriers for more efficient drug delivery (Bernstein et al., 1978).

3. Antibiotic Properties

This compound's role as an antibiotic has been studied, particularly in its interaction with bacterial ribosomes. Research into the binding of antibiotics like this compound to bacterial ribosomes using aqueous dextran-polyethylene glycol two-phase systems has provided insights into the mechanisms of antibiotic action (Le Goffic et al., 1980).

4. Protective Effects in Cancer Treatment

Studies have also indicated protective effects of this compound against certain toxic actions of carcinogens. For instance, this compound was shown to prevent the development of adrenal necrosis when administered before the carcinogen 7,12-dimethylbenz(a)anthracene in rats (Bogush & Konopleva, 1977).

5. Therapeutic Efficacy Enhancement

Research on daunomycin-dextran conjugates has shown that linking daunomycin to dextran (a similar molecule to this compound) can significantly enhance its therapeutic efficacy. This was observed in studies involving alpha-fetoprotein-producing tumor cells,where the conjugate demonstrated greater cytotoxicity and inhibition of tumor development compared to daunomycin alone. This suggests the potential of this compound-related compounds in enhancing the effectiveness of chemotherapeutic agents (Tsukada et al., 1982).

6. Applications in Wound Healing

A study focused on the development of a pH-responsive hydrogel using oxidized dextran (related to this compound) for wound healing applications. This hydrogel demonstrated injectable, pH-sensitive drug release, and high antibacterial activity, highlighting the potential use of dextran-based materials in topical administration for treating local bacterial infections (Zhang et al., 2021).

7. Investigation in Food Safety

This compound has been investigated in the context of food safety, particularly in honey. Studies have examined the presence of chloramphenicol isomers, including this compound, in honey to understand the sources of these residues. This research provides insights into the potential contamination of food products with antibiotic residues and the need for stringent safety measures (Yanovych et al., 2018).

8. Role in Nanoscale Drug Carriers

This compound's potential use in nanoscale drug carriers has been explored, given its biocompatibility and non-toxic nature. Studies have focused on its application in gene transfection and drug delivery, highlighting its capabilities in carrying high drug loads and ensuring controlled release (Huang & Huang, 2018).

Safety and Hazards

Dextramycin is classified as a flammable liquid (Category 2), and it can be harmful if swallowed, in contact with skin, or if inhaled . It can also cause serious eye irritation . Therefore, it is advised to use personal protective equipment when handling this compound .

Relevant Papers

  • "Protective effect of chloramphenicol and this compound against the adrenocorticolytic action of 7,12-dimethylbenz (a)anthracene" .
  • "Dextramycine (the dextraisomer of chloramphenicol) as an inhibitor of …" .

Biochemical Analysis

Biochemical Properties

Dextramycine plays a crucial role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to significantly decrease the toxic effect of carcinogenic hydrocarbons on mouse embryo fibroblast-like cells . This interaction showcases the potential of Dextramycine in biochemical reactions and its ability to interact with other biomolecules.

Cellular Effects

Dextramycine has notable effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For instance, Dextramycine can decrease the toxic effect of carcinogenic hydrocarbons on mouse embryo fibroblast-like cells grown in vitro .

Molecular Mechanism

The mechanism of action of Dextramycine involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, Dextramycine, like other tetracyclines, inhibits protein synthesis by binding reversibly to the bacterial 30S ribosomal subunit, preventing the aminoacyl tRNA from binding to the A site of the ribosome .

Temporal Effects in Laboratory Settings

The effects of Dextramycine change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial. For instance, monitoring serum concentrations of tetracyclines, including Dextramycine, can guide and monitor dosing changes, evaluate efficacy or potential toxicity, and assess antibiotic penetration into other body fluids .

Dosage Effects in Animal Models

The effects of Dextramycine vary with different dosages in animal models . For instance, hepatotoxic effects due to large doses of tetracyclines, including Dextramycine, have been reported in pregnant women and animals . The mortality rate is high, indicating the importance of dosage control in the use of Dextramycine.

Metabolic Pathways

Dextramycine is involved in various metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels. Metabolic pathways are a series of chemical reactions that modify a starting molecule step-by-step, eventually yielding a final product .

Transport and Distribution

Dextramycine is transported and distributed within cells and tissues . It could interact with transporters or binding proteins, affecting its localization or accumulation. For instance, drugs like Dextramycine passively diffuse through porin channels in the bacterial membrane and reversibly bind to the bacterial 30S ribosomal subunit, preventing binding of tRNA to the mRNA-ribosome complex .

Subcellular Localization

The subcellular localization of Dextramycine and its effects on activity or function are crucial . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles. Understanding subcellular localization has long been a goal for cell biologists interested in basic mechanisms of protein sorting and for understanding the generation of organelles with distinct compositions and morphologies .

Properties

IUPAC Name

2,2-dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIIZWVCIJKGZOK-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H]([C@H](CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40158453
Record name Dextramycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40158453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134-90-7
Record name (+)-Chloramphenicol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dextramycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dextramycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40158453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [S-(R*,R*)]-2,2-dichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.693
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEXTRAMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0PWV2Z3IW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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